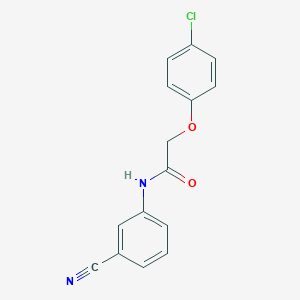![molecular formula C18H15N5O2 B398760 8-amino-3-benzyl-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 300732-62-1](/img/structure/B398760.png)
8-amino-3-benzyl-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-amino-3-benzyl-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play crucial roles in biological systems, including acting as coenzymes in various enzymatic reactions. This particular compound is characterized by its unique structure, which includes an amino group, a benzyl group, and a methyl group attached to the benzo[g]pteridine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-3-benzyl-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[g]pteridine core, followed by the introduction of the amino, benzyl, and methyl groups through various substitution reactions. Key steps may include:
Formation of the Benzo[g]pteridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrimidine and pyrazine derivatives.
Introduction of the Amino Group: This step often involves nucleophilic substitution reactions using reagents like ammonia or amines.
Benzylation and Methylation: These steps can be carried out using benzyl halides and methylating agents under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency.
化学反応の分析
Types of Reactions
8-amino-3-benzyl-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino, benzyl, and methyl groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
8-amino-3-benzyl-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, such as anticancer, antiviral, and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-amino-3-benzyl-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. For example, it may inhibit enzymes involved in folate metabolism or interact with nucleic acids, affecting DNA and RNA synthesis.
類似化合物との比較
Similar Compounds
- 8-amino-7-methylbenzo[g]pteridine-2,4-diol
- 6-substituted pteridine-2,4,7(1H,3H,8H)-triones
Comparison
Compared to similar compounds, 8-amino-3-benzyl-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione is unique due to the presence of the benzyl group, which can significantly influence its chemical properties and biological activities
特性
IUPAC Name |
8-amino-3-benzyl-7-methyl-1H-benzo[g]pteridine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-10-7-13-14(8-12(10)19)21-16-15(20-13)17(24)23(18(25)22-16)9-11-5-3-2-4-6-11/h2-8H,9,19H2,1H3,(H,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJTYVQFSDEEIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)N=C3C(=N2)C(=O)N(C(=O)N3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[(2-bromo-4-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B398679.png)

![[(E)-[amino(phenyl)methylidene]amino] 2-(4-bromo-3-methylphenoxy)acetate](/img/structure/B398687.png)
![[[Amino(phenyl)methylidene]amino] 2-chloro-4-nitrobenzoate](/img/structure/B398688.png)
![[[Amino(phenyl)methylidene]amino] 2,4-dichlorobenzoate](/img/structure/B398689.png)
![[[Amino-(2,4-dichlorophenyl)methylidene]amino] 2,4-dichlorobenzoate](/img/structure/B398690.png)


![2-[(2-Iodobenzoyl)amino]benzamide](/img/structure/B398694.png)
![2-{[(3-Methylphenoxy)acetyl]amino}benzamide](/img/structure/B398695.png)
![2-{[(4-Methoxyphenyl)acetyl]amino}benzamide](/img/structure/B398696.png)
![[[Amino-(4-methylphenyl)methylidene]amino] furan-2-carboxylate](/img/structure/B398697.png)

